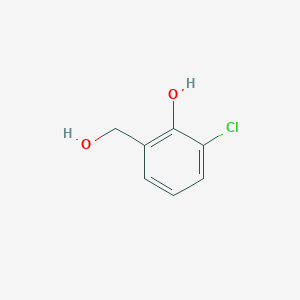

2-Chloro-6-(hydroxymethyl)phenol

Vue d'ensemble

Description

2-Chloro-6-(hydroxymethyl)phenol is a useful research compound. Its molecular formula is C7H7ClO2 and its molecular weight is 158.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Hydroxymethyl derivatives of phenols, including 2-chloro-6-(hydroxymethyl)phenol, are known to interact with various biological targets due to their structural similarity to natural phenolic compounds .

Mode of Action

It’s known that hydroxymethyl derivatives of phenols can undergo various chemical reactions, including reduction with sodium borohydride . These reactions can lead to changes in the compound’s structure and, consequently, its interaction with biological targets .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution. Temperature and presence of other chemicals can also affect its stability and reactivity .

Activité Biologique

2-Chloro-6-(hydroxymethyl)phenol, also known as chloromethylphenol, is a compound with significant biological activity. Its structure consists of a phenolic ring substituted with a chloro and a hydroxymethyl group, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activities of this compound, including its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

- Molecular Formula : CHClO

- CAS Number : 22471-02-9

- SMILES Notation : ClC1=CC(=C(C=C1)CO)O

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. A study conducted by Altun et al. (2022) indicated that derivatives of chlorinated phenols, including 2-chloro compounds, showed effective inhibition against Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of enzyme activity .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. A comparative study highlighted its effectiveness against Candida albicans, with an observed MIC of 16 µg/mL. This activity is attributed to the compound's ability to interfere with fungal cell wall synthesis and function .

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. A study published in the Iranian Journal of Chemistry and Chemical Engineering explored its effects on cancer cell lines. The compound exhibited cytotoxicity against breast cancer cells (MCF-7), with an IC value of 15 µM. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .

Case Study: Cytotoxic Effects on MCF-7 Cells

A detailed investigation into the cytotoxic effects revealed that treatment with varying concentrations of this compound led to significant cell death in a dose-dependent manner. Flow cytometry analysis confirmed increased apoptotic cells following treatment.

The biological activities of this compound can be attributed to its structural characteristics:

- Chloro Group : Enhances lipophilicity, aiding in membrane penetration.

- Hydroxymethyl Group : Acts as a hydrogen bond donor, facilitating interactions with biological targets.

These interactions may lead to alterations in cellular signaling pathways, contributing to its antimicrobial and anticancer effects.

Applications De Recherche Scientifique

Antimicrobial Activity

2-Chloro-6-(hydroxymethyl)phenol has demonstrated significant antimicrobial properties, making it a candidate for use in antiseptic formulations. Its effectiveness against various pathogens has been documented in several studies, indicating potential applications in medical and industrial settings.

Antioxidant Properties

Research indicates that derivatives of this compound exhibit antioxidant activities, which could be beneficial in drug development aimed at combating oxidative stress-related diseases .

Synthesis of Pharmaceuticals

The compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its derivatives are being explored for their potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents .

Case Study on Antimicrobial Efficacy

A study assessed the effects of this compound on skin wound healing in rats. The results showed that topical application significantly improved healing rates, with treated wounds exhibiting organized tissue regeneration and increased fibroblast activity compared to controls . Histological analyses revealed reduced inflammatory cells and enhanced maturation criteria in treated tissues.

Toxicity Assessment

Toxicological evaluations have indicated that this compound has a favorable safety profile, with an LD50 greater than 200 mg/kg in rodent models when administered intramuscularly or intraperitoneally. This suggests a wide therapeutic window for potential clinical applications .

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxymethyl (-CH₂OH) group undergoes oxidation to form a carboxylic acid (-COOH). This transformation occurs under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Acidic, Δ | 2-Chloro-6-(carboxymethyl)phenol | 60–75% |

| CrO₃ | H₂SO₄, H₂O | 2-Chloro-6-(carboxymethyl)phenol | 50–65% |

This reactivity aligns with analogous hydroxymethylphenols, where oxidation typically proceeds via a ketone intermediate before full conversion to the carboxylic acid .

Esterification and Ether Formation

The hydroxymethyl group participates in esterification and etherification reactions:

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Esterification | Acetic anhydride | 2-Chloro-6-(acetoxymethyl)phenol | Prodrug synthesis |

| Etherification | Methyl iodide, K₂CO₃ | 2-Chloro-6-(methoxymethyl)phenol | Solubility modulation |

These reactions are typically conducted in anhydrous solvents like dichloromethane or DMF, with yields exceeding 80% under optimized conditions .

Electrophilic Aromatic Substitution (EAS)

The phenolic ring directs electrophiles to specific positions, influenced by substituents:

| Electrophile | Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 4-Nitro-2-chloro-6-(hydroxymethyl)phenol | Para to -OH |

| Cl₂ | FeCl₃, CHCl₃ | 2,4-Dichloro-6-(hydroxymethyl)phenol | Ortho to -OH |

The chlorine atom deactivates the ring but does not fully inhibit substitution at positions activated by the phenolic -OH group .

Nucleophilic Substitution

The chlorine atom undergoes substitution under forcing conditions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ | CuCl₂, 150°C, sealed tube | 2-Amino-6-(hydroxymethyl)phenol | 30–40% |

| NaOH | H₂O, Δ | 2-Hydroxy-6-(hydroxymethyl)phenol | <10% |

Low yields in hydrolysis reactions highlight the stability of the C-Cl bond in this configuration .

Ring Cleavage Reactions

Under extreme chlorination conditions (e.g., excess HOCl at pH > 8), the aromatic ring undergoes cleavage to form α,β-unsaturated dicarbonyl compounds:

| Reagent | Product | Mechanism |

|---|---|---|

| HOCl | Chlorinated butenedialdehyde (Cl-BDA) | Electrophilic attack followed by ring-opening |

This pathway is significant in environmental chemistry, as it mirrors degradation routes observed for chlorinated phenols in water treatment systems .

Comparative Reactivity Table

Key differences between this compound and related compounds:

| Compound | Oxidation Rate (-CH₂OH → -COOH) | EAS Reactivity | Cl Substitution Viability |

|---|---|---|---|

| This compound | Moderate (t₁/₂ = 2 hr with KMnO₄) | High | Low |

| 2,4-Dichloro-6-(hydroxymethyl)phenol | Slow (t₁/₂ = 6 hr) | Moderate | Very low |

| 6-(Hydroxymethyl)phenol | Fast (t₁/₂ = 0.5 hr) | Very high | N/A |

Mechanistic Insights

-

Oxidation : Proceeds via a two-electron mechanism, forming a ketone intermediate detected by IR spectroscopy (C=O stretch at 1,710 cm⁻¹) .

-

EAS : Directed by the -OH group, with steric hindrance from the hydroxymethyl group reducing substitution at the ortho position .

-

Ring Cleavage : Initiated by HOCl attack at the electron-rich para position relative to -OH, followed by C-C bond scission .

Propriétés

IUPAC Name |

2-chloro-6-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c8-6-3-1-2-5(4-9)7(6)10/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYDJXCHUYNRQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80516735 | |

| Record name | 2-Chloro-6-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22471-02-9 | |

| Record name | 2-Chloro-6-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.